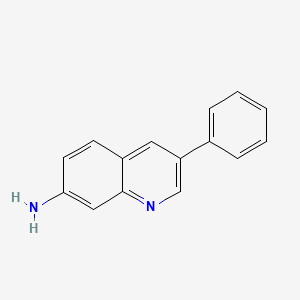

3-Phenylquinolin-7-amine

説明

3-Phenylquinolin-7-amine is a quinoline derivative characterized by a phenyl group at the 3-position and an amine group at the 7-position of the quinoline core. Its molecular formula is C₁₅H₁₃N₃, with a molecular weight of 235.28 g/mol. The compound is identified by CAS numbers 88704-45-4 and 105938-17-8, depending on the registry source .

特性

分子式 |

C15H12N2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC名 |

3-phenylquinolin-7-amine |

InChI |

InChI=1S/C15H12N2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-10H,16H2 |

InChIキー |

KIXSRCSAAMHUKZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinolin-7-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as aniline and benzaldehyde.

Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Introduction of Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-Phenylquinolin-7-amine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-Phenylquinolin-7-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, such as halogenation using halogens in the presence of a Lewis acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Halogenated quinolines.

科学的研究の応用

3-Phenylquinolin-7-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.

作用機序

The mechanism of action of 3-Phenylquinolin-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 3-phenylquinolin-7-amine and related quinoline derivatives:

Structural and Functional Insights

Substituent Position Effects :

- Halogenation : Bromine (C6) and chlorine (C7) in analogs improve electrophilic reactivity and binding to biological targets (e.g., antimicrobial activity in compound ).

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C7 or C3 increases lipophilicity and resistance to oxidative metabolism, as seen in compounds .

- Bulky Groups : The adamantyl group in enhances membrane permeability but may reduce solubility.

- Amine Position: The NH₂ group at C7 (as in 3-phenylquinolin-7-amine) versus C8 (7-methylquinolin-8-amine ) alters hydrogen-bonding interactions, influencing target selectivity.

Pharmacological Potential

- Anticancer Activity : CF₃ and trimethoxyphenyl derivatives ( ) show enhanced cytotoxicity.

- Antibacterial Properties : Methoxy and halogenated analogs ( ) demonstrate efficacy against resistant strains.

- Antimalarial Scaffolds: Structural isomers like 7-methylquinolin-8-amine ( ) highlight the importance of substituent positioning.

生物活性

3-Phenylquinolin-7-amine is an organic compound characterized by a quinoline core, which is substituted with a phenyl group and an amine functional group. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activities of 3-Phenylquinolin-7-amine, including its antimicrobial, antiviral, and anticancer properties, supported by relevant data and studies.

- Molecular Formula : C15H12N2

- Molecular Weight : Approximately 220.27 g/mol

The compound's structure facilitates interactions with various biological targets, enhancing its potential therapeutic effects.

Research indicates that 3-Phenylquinolin-7-amine exhibits multiple mechanisms of action:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for cancer treatment.

- Enzyme Interaction : It interacts with various enzymes and receptors, influencing biochemical pathways associated with disease progression.

Antimicrobial Activity

Studies have shown that 3-Phenylquinolin-7-amine possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on the specific organism and concentration used.

Antiviral Activity

Preliminary research suggests that the compound may exhibit antiviral properties, although detailed studies are required to establish its efficacy against specific viral strains.

Anticancer Activity

The anticancer potential of 3-Phenylquinolin-7-amine has been highlighted in various studies:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including H460 (lung), MCF7 (breast), and HCT116 (colon) cells. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

- Cytotoxicity in Glioblastoma : Research indicated that 3-Phenylquinolin-7-amine could induce apoptosis in glioblastoma cells through oxidative stress-mediated DNA damage mechanisms. The study emphasized its potential as a therapeutic agent in treating this aggressive cancer type .

- Combination Therapy : In combination with other chemotherapeutic agents, such as gefitinib, the efficacy of 3-Phenylquinolin-7-amine was enhanced, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Phenylquinolin-7-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminoquinoline | Quinoline core | Different reactivity patterns |

| 4-Phenylquinoline | Quinoline core | Varies in substitution patterns |

| 6-Methylquinoline | Quinoline core | Methyl substitution alters biological activity |

| 7-Aminoquinoline | Quinoline core | Position of amino group affects reactivity |

Each compound exhibits distinct properties that influence their biological activity compared to 3-Phenylquinolin-7-amine.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。